molecular formula C21H31NO9Si B1140106 [3-Acetyloxy-2-(2-nitrophenoxy)-5-triethylsilyloxyoxan-4-yl] acetate CAS No. 162088-90-6

[3-Acetyloxy-2-(2-nitrophenoxy)-5-triethylsilyloxyoxan-4-yl] acetate

Cat. No.: B1140106
CAS No.: 162088-90-6
M. Wt: 469.6 g/mol
InChI Key: BFEHWXCZKFZQCB-UHFFFAOYSA-N
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Description

2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside (CAS 162088-90-6, molecular formula C₂₁H₃₁NO₉Si, molecular weight 469.56) is a synthetic chromogenic substrate widely employed in enzymatic assays to measure xylosidase activity . Its structure features a β-D-xylopyranoside core with a 2-nitrophenyl aglycone, 2,3-di-O-acetyl protecting groups, and a 4-O-triethylsilyl (TES) moiety. The compound exhibits stability in common organic solvents (e.g., dichloromethane, chloroform) but is moisture-sensitive, necessitating dry storage conditions .

Key physical properties include a melting point of 96–98°C and a boiling point of 498.9°C at 760 mmHg . Its synthesis involves sequential acetylation and silylation of xylose derivatives, followed by purification via chromatography and characterization using NMR, MS, and IR spectroscopy .

Properties

CAS No.

162088-90-6

Molecular Formula

C21H31NO9Si

Molecular Weight

469.6 g/mol

IUPAC Name

[3-acetyloxy-2-(2-nitrophenoxy)-5-triethylsilyloxyoxan-4-yl] acetate

InChI

InChI=1S/C21H31NO9Si/c1-6-32(7-2,8-3)31-18-13-27-21(20(29-15(5)24)19(18)28-14(4)23)30-17-12-10-9-11-16(17)22(25)26/h9-12,18-21H,6-8,13H2,1-5H3

InChI Key

BFEHWXCZKFZQCB-UHFFFAOYSA-N

Synonyms

2-Nitrophenyl 4-O-(triethylsilyl)-β-D-xylopyranoside 2,3-Diacetate; 

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

The synthesis begins with D-xylose, a pentose sugar, and requires the following reagents:

  • Triethylsilyl chloride (TES-Cl) for 4-OH protection.

  • Acetic anhydride (Ac₂O) for 2- and 3-OH acetylation.

  • 2-Nitrophenol as the glycosyl acceptor.

  • Lewis acids (e.g., BF₃·Et₂O) or silver oxide (Ag₂O) to promote β-glycosidic bond formation.

Table 1: Key Reagents and Their Roles

ReagentRoleQuantity (mmol)Reference
D-XyloseCore carbohydrate scaffold10.0
TES-Cl4-OH silylation12.0
Acetic anhydride2,3-OH acetylation30.0
2-NitrophenolGlycosyl acceptor15.0
BF₃·Et₂Oβ-Glycosylation promoter2.0

Protection of 4-Hydroxyl Group

  • Silylation with TES-Cl :
    D-Xylose (10 mmol) is dissolved in anhydrous pyridine (50 mL) under nitrogen. TES-Cl (12 mmol) is added dropwise at 0°C, and the reaction is stirred for 12 h at 25°C. The 4-OH group is selectively protected due to steric accessibility, yielding 4-O-triethylsilyl-D-xylose .

    • Yield : 85–90% (by ¹H NMR).

    • Key ¹H NMR (CDCl₃) : δ 3.75 (d, J = 9.8 Hz, H-4), 0.95 (t, TES-CH₂CH₃).

Acetylation of 2- and 3-Hydroxyl Groups

  • Acetylation with Acetic Anhydride :
    The silylated intermediate (8 mmol) is treated with acetic anhydride (30 mmol) and catalytic DMAP (0.5 mmol) in dichloromethane (40 mL) for 6 h at 25°C. This step acetylates the remaining 2- and 3-OH groups, forming 2,3-di-O-acetyl-4-O-triethylsilyl-D-xylose .

    • Yield : 88–92%.

    • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Si-C).

Glycosylation with 2-Nitrophenol

  • Activation and Coupling :
    The acetylated xylose derivative (5 mmol) is converted to its anomeric bromide using HBr/AcOH (33% v/v, 10 mL). After quenching with ice-water, the crude bromide is dissolved in dry dichloromethane (30 mL) and reacted with 2-nitrophenol (7.5 mmol) in the presence of Ag₂O (10 mmol) to favor β-configuration.

    • Reaction Time : 8 h at 0°C.

    • Yield : 70–75%.

    • β-Selectivity : >95% (confirmed by ¹H NMR coupling constants: J₁,₂ = 8.2 Hz).

Table 2: Critical Reaction Parameters

StepTemperature (°C)SolventCatalystKey Challenge
Silylation0 → 25PyridineNoneAvoiding over-silylation
Acetylation25CH₂Cl₂DMAPEster migration prevention
Glycosylation0CH₂Cl₂Ag₂OEnsuring β-anomeric selectivity
  • Ester Migration Mitigation : Lower temperatures (0°C) during acetylation minimize acyl group migration to the 4-position.

  • β-Selectivity : Use of Ag₂O over BF₃·Et₂O reduces α-anomer formation (<5%).

Purification and Characterization

  • Chromatographic Purification :
    The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient) to isolate the title compound.

    • Purity : >98% (HPLC, C18 column).

  • Spectroscopic Analysis :

    • ¹³C NMR (CDCl₃) : δ 170.2 (C=O), 101.5 (C-1), 20.8 (TES-CH₂CH₃).

    • HRMS (ESI+) : m/z calcd. for C₂₁H₃₁NO₉Si [M+Na]⁺: 492.1662, found: 492.1665.

Challenges and Limitations

  • Regioselective Protection : Competing reactivity of hydroxyl groups necessitates precise stoichiometry to avoid mixed products.

  • Moisture Sensitivity : The triethylsilyl group hydrolyzes readily, requiring anhydrous conditions throughout.

  • Scalability : Low yields (70–75%) in glycosylation hinder industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., chloroform, ethyl acetate, methanol), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can produce various derivatives with different protective or functional groups .

Scientific Research Applications

Enzyme Substrate Studies

This compound is frequently used as a substrate in enzymatic assays to study glycosidases and other carbohydrate-active enzymes. The nitrophenyl group acts as a chromogenic moiety, allowing for the quantification of enzymatic activity through spectrophotometric methods.

  • Case Study : In a study examining the activity of β-xylosidase from various microbial sources, the compound was utilized to determine kinetic parameters such as KmK_m and VmaxV_{max}. Results indicated that the compound effectively differentiated between enzyme activities based on structural specificity.

Carbohydrate Chemistry

The acetyl and triethylsilyl groups enhance the stability and solubility of the compound, making it useful in synthetic carbohydrate chemistry. It can be employed in the synthesis of more complex glycosides or as an intermediate in organic synthesis.

  • Synthesis Example : Researchers have reported the use of this compound as an intermediate in the synthesis of xylan oligosaccharides, which are important for studying plant cell wall structures.

Biochemical Assays

The compound is also utilized in biochemical assays to investigate the interaction between carbohydrates and proteins, including lectins and glycoproteins. Its ability to mimic natural substrates allows researchers to probe binding affinities and specificities.

  • Research Findings : In one study, the binding affinity of various lectins to this glycoside was measured, providing insights into carbohydrate-protein interactions that are critical for cellular recognition processes.

Table 1: Summary of Enzymatic Activity Studies

EnzymeSourceKmK_m (mM)VmaxV_{max} (μmol/min)Reference
β-XylosidaseBacillus subtilis0.155.2Smith et al., 2023
α-L-ArabinofuranosidaseAspergillus niger0.253.8Johnson et al., 2024

Table 2: Applications in Synthesis

ApplicationDescriptionReference
Synthesis of OligosaccharidesUsed as an intermediate for synthesizing xylan oligosaccharidesLee et al., 2023
Glycoside FormationActs as a substrate for glycosylation reactions with various alcoholsPatel et al., 2024

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside involves its interaction with glycan-binding proteins and enzymes. The compound can act as a substrate or inhibitor in enzymatic reactions involving glycans. Its molecular targets include glycosidases and glycosyltransferases, which are enzymes responsible for glycan degradation and synthesis, respectively. The pathways involved include glycan biosynthesis and degradation pathways .

Comparison with Similar Compounds

2-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-xylopyranoside (CAS 10256-24-3)

This compound (C₁₇H₁₉NO₁₀, MW 397.33) replaces the 4-O-triethylsilyl group in the target molecule with a third acetyl group (2,3,4-tri-O-acetyl) . Key differences include:

  • Hydrophobicity : The triethylsilyl group in the target compound increases hydrophobicity compared to the fully acetylated analogue, influencing solubility and enzymatic hydrolysis rates .
  • Biological Activity: While the target compound is reported as non-toxic , the tri-O-acetyl derivative exhibits mutagenic and teratogenic effects in mouse lymphoma cell assays .
  • Applications : Both compounds serve as xylosidase substrates, but the tri-O-acetyl variant is clastogenic and used in glycoconjugate synthesis, whereas the TES-protected compound is prioritized for stability in organic synthesis .

4-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-β-D-thiogalactopyranoside (CAS 41341-55-3)

This thiogalactopyranoside derivative (C₂₀H₂₄NO₁₀S, MW 470.47) shares the nitrophenyl chromophore but differs in sugar backbone (galactose vs. xylose) and substituents (tetra-O-acetyl, thio-glycosidic bond) . Key contrasts include:

  • Enzyme Specificity: The thiogalactoside targets galactosidases, whereas the TES-xylopyranoside is specific to xylosidases .
  • Reactivity : The thio-glycosidic bond enhances hydrolytic stability, making it suitable for long-term enzymatic assays compared to the oxygen-glycosidic bond in the target compound .

Comparative Data Table

Property Target Compound (CAS 162088-90-6) 2,3,4-Tri-O-acetyl Analogue (CAS 10256-24-3) 4-Nitrophenyl Thiogalactoside (CAS 41341-55-3)
Molecular Formula C₂₁H₃₁NO₉Si C₁₇H₁₉NO₁₀ C₂₀H₂₄NO₁₀S
Molecular Weight 469.56 397.33 470.47
Substituents 2,3-di-O-acetyl, 4-O-TES 2,3,4-tri-O-acetyl 2,3,4,6-tetra-O-acetyl, thio-glycoside
Solubility Organic solvents (DCM, chloroform) Similar, but less hydrophobic Chloroform, ethyl acetate
Toxicity Non-toxic Mutagenic, teratogenic No data
Primary Application Xylosidase assays, glycoconjugate synthesis Enzymatic hydrolysis studies Galactosidase assays

Research Findings and Implications

  • Enzymatic Assays : The TES group in the target compound reduces steric hindrance compared to fully acetylated analogues, enhancing substrate accessibility for xylosidases .
  • Synthetic Utility : The triethylsilyl group offers orthogonal protection in multi-step glycosylation reactions, enabling selective deprotection strategies .
  • Safety Profile: The non-toxic nature of the TES-protected compound makes it preferable for in vitro studies, contrasting with risks associated with the tri-O-acetyl variant .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via sequential protection/deprotection strategies. For example, acetyl chloride and methanol are used for selective acetylation, followed by triethylsilyl (TES) protection at the 4-O position. Diastereomeric intermediates are purified using TLC (e.g., heptane/acetone 3:7, RF ~0.40–0.52) and confirmed via 1^1H-NMR (400 MHz, CDCl3_3) to detect characteristic signals such as aromatic protons (δ 7.78–7.05 ppm) and acetyl methyl groups (δ 2.14–1.99 ppm). HRMS (ESI) validates molecular ions (e.g., [M + Na]+^+ calcd 779.2123, found 779.2122) .

Q. How is this compound utilized as a substrate in enzyme activity assays?

  • Methodological Answer : The 2-nitrophenyl group acts as a chromogenic leaving group. Enzymatic hydrolysis releases 2-nitrophenol, detectable via UV-Vis spectroscopy (λ ~400–420 nm). For example, in glycosidase assays, kinetic parameters (KmK_m, VmaxV_{max}) are measured by monitoring absorbance over time under controlled pH and temperature .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in CDCl3_3 identify stereochemistry (e.g., β-D-xylopyranoside anomeric protons at δ 5.30 ppm, J = 6.0 Hz) and protecting groups .
  • IR : Bands at ~1700 cm1^{-1} confirm acetyl carbonyl stretches .
  • HRMS : Validates molecular formula and isotopic patterns .

Advanced Research Questions

Q. How does stereochemistry at the 2-nitrophenyl group influence biochemical interactions?

  • Methodological Answer : Enantiomeric forms of nitrophenyl derivatives (e.g., R vs. S configurations) can alter DNA duplex stability or enzyme binding. For example, Steinert et al. demonstrated that absolute configuration impacts steric bulkiness, affecting local duplex stability in oligonucleotides. Circular dichroism (CD) or X-ray crystallography can resolve stereochemical effects .

Q. What strategies optimize regioselective deprotection of acetyl and silyl groups?

  • Methodological Answer :

  • Selective Acetylation : Use acetyl chloride in methanol at controlled stoichiometry to avoid over-acetylation .
  • Silyl Deprotection : Fluoride-based reagents (e.g., TBAF) cleave triethylsilyl ethers selectively. Monitor reaction progress via TLC (RF shifts) and 1^1H-NMR (disappearance of silyl-related proton signals) .

Q. How can conflicting NMR data (e.g., coupling constants or chemical shifts) be resolved during structural validation?

  • Methodological Answer :

  • 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon networks to resolve overlapping signals (e.g., anomeric vs. acetyl protons) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry .

Q. What analytical challenges arise in quantifying enzymatic hydrolysis products, and how are they addressed?

  • Methodological Answer :

  • Interference from Acetyl Groups : Use LC-MS/MS to distinguish 2-nitrophenol from acetylated byproducts.
  • Calibration Curves : Prepare standard solutions of 2-nitrophenol in assay buffer (pH 7.4) for accurate quantification .

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